REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]([F:12])([F:11])[F:10])[C:4]=1[OH:13].C1N2CN3CN(C2)CN1C3.[C:24](O)(C(F)(F)F)=[O:25]>>[OH:13][C:4]1[C:5]([C:9]([F:11])([F:10])[F:12])=[CH:6][C:7]([CH:24]=[O:25])=[CH:8][C:3]=1[O:2][CH3:1]
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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COC1=C(C(=CC=C1)C(F)(F)F)O
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Name
|
|
Quantity
|
1.8 g
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Type
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reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
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Name
|
|
Quantity
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40 mL
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Type
|
reactant
|
Smiles
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C(=O)(C(F)(F)F)O
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Type
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CUSTOM
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Details
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was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 3 h
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Duration
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3 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
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Type
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DISSOLUTION
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Details
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the residue was dissolved in 1M HCl (20 mL)
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Type
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EXTRACTION
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Details
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The product was extracted with DCM (3×20 mL)
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Type
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WASH
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Details
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the combined organics were washed with brine (2×20 mL)
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Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (80 g, 0-100% EtOAc in isohexane)
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Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=O)C=C1C(F)(F)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 g | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |